5-(4-クロロフェニル)スルファニル-4-(4-メトキシフェニル)-2-フェニル-1,3-チアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

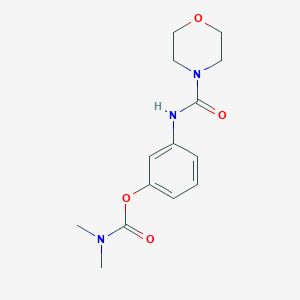

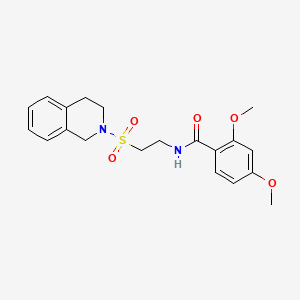

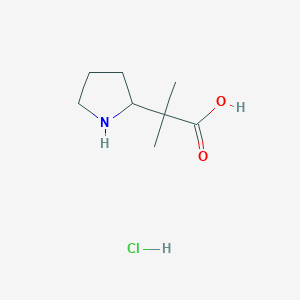

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole, commonly referred to as 5-CPSMPT, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the thiazole family and has been used to investigate a variety of biological and biochemical processes. The compound has been studied in vitro and in vivo, and has been used to investigate the effects of various drugs and substances on cells and tissues.

科学的研究の応用

- 5-(4-クロロフェニル)スルファニル-4-(4-メトキシフェニル)-2-フェニル-1,3-チアゾールを含むチアゾール誘導体は、有望な抗癌活性を示しています。 研究者らは、白血病、リンパ腫、骨髄線維症を含むさまざまな癌細胞株に対するその効果を調査しています .

抗癌作用

抗コロナウイルス活性

要約すると、この多面的なチアゾール誘導体は、癌治療、感染症、精神衛生、および心血管研究に有望です。その多様な薬理学的活性は、さらなる調査の対象となる興味深いものです。 🌟

作用機序

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also demonstrates antimicrobial activity by interacting with bacterial cell wall synthesis enzymes, leading to the disruption of bacterial growth .

Cellular Effects

The effects of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, it affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes .

Molecular Mechanism

At the molecular level, 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . This inhibition results in reduced inflammation and pain. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It may degrade over time when exposed to extreme pH or temperature conditions . Long-term studies have indicated that the compound maintains its anti-inflammatory and antimicrobial properties even after prolonged storage .

Dosage Effects in Animal Models

The effects of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antimicrobial effects without causing toxicity . At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .

Metabolic Pathways

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions result in the formation of metabolites that are excreted through urine and feces . The compound’s metabolism can affect its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters, which facilitate its removal from cells . Additionally, it can bind to plasma proteins, affecting its distribution and accumulation in various tissues . The compound’s localization within tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It may also be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on its post-translational modifications and targeting signals . The subcellular localization can affect the compound’s efficacy and specificity in modulating cellular processes .

特性

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNOS2/c1-25-18-11-7-15(8-12-18)20-22(26-19-13-9-17(23)10-14-19)27-21(24-20)16-5-3-2-4-6-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXAFHTUEZHJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)

![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)

![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)

![2-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2510144.png)

![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)